molecular formula C22H28Cl4N6O2Zn B13788117 zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride CAS No. 67828-56-2

zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride

Cat. No.: B13788117
CAS No.: 67828-56-2
M. Wt: 615.7 g/mol
InChI Key: YQJWFSQMAGKGNT-UHFFFAOYSA-J
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Description

Zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride is a complex organic compound that features a zinc ion coordinated with a diazonium group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride typically involves the diazotization of 3-methoxy-4-pyrrolidin-1-ylbenzene followed by complexation with zinc chloride. The reaction conditions often require a low-temperature environment to stabilize the diazonium ion. The general steps are as follows:

    Diazotization: 3-methoxy-4-pyrrolidin-1-ylbenzene is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Complexation: The resulting diazonium salt is then reacted with zinc chloride (ZnCl2) to form the tetrachlorozincate complex.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride can undergo various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like potassium iodide (KI) or copper(I) chloride (CuCl) in aqueous conditions.

    Coupling: Phenols or aromatic amines in alkaline conditions.

    Reduction: Sodium borohydride (NaBH4) or stannous chloride (SnCl2) in acidic conditions.

Major Products

    Substitution: Formation of halogenated or hydroxylated derivatives.

    Coupling: Formation of azo dyes.

    Reduction: Formation of 3-methoxy-4-pyrrolidin-1-ylbenzene.

Scientific Research Applications

Zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride involves its interaction with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential applications in bioconjugation and drug targeting. The zinc ion can also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

67828-56-2

Molecular Formula

C22H28Cl4N6O2Zn

Molecular Weight

615.7 g/mol

IUPAC Name

zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride

InChI

InChI=1S/2C11H14N3O.4ClH.Zn/c2*1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;;;;;/h2*4-5,8H,2-3,6-7H2,1H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

YQJWFSQMAGKGNT-UHFFFAOYSA-J

Canonical SMILES

COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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